2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline is an organic compound with the molecular formula C14H13BrN2O3 It is characterized by the presence of a bromine atom, a methoxybenzyl group, and a nitroaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be tailored to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar coupling reactions. The process would be optimized for efficiency, cost-effectiveness, and safety. Key considerations include the selection of appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine, while substitution of the bromine atom could yield a variety of substituted anilines.
Scientific Research Applications
2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in the study of enzyme inhibition and protein interactions.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline involves its interaction with specific molecular targets. The bromine and nitro groups can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The methoxybenzyl group may enhance the compound’s ability to interact with biological molecules, potentially affecting enzyme activity and protein binding.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-N-(4-methoxybenzyl)-4-nitroaniline: Similar structure but with the nitro group in a different position.
2-Bromo-N-(4-methoxybenzyl)acetamide: Contains an acetamide group instead of a nitro group.
2-Bromo-N-methylbenzamide: Lacks the methoxybenzyl group and has a simpler structure.
Uniqueness
2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The combination of the bromine, methoxybenzyl, and nitroaniline moieties makes it a versatile compound for various applications.
Properties
IUPAC Name |
2-bromo-N-[(4-methoxyphenyl)methyl]-6-nitroaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O3/c1-20-11-7-5-10(6-8-11)9-16-14-12(15)3-2-4-13(14)17(18)19/h2-8,16H,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJLHKMSBGUXUOU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=C(C=CC=C2Br)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30681487 |
Source
|
Record name | 2-Bromo-N-[(4-methoxyphenyl)methyl]-6-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30681487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1215205-09-6 |
Source
|
Record name | 2-Bromo-N-[(4-methoxyphenyl)methyl]-6-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30681487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.